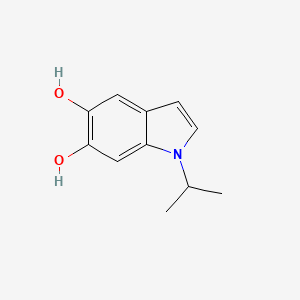
Benzenesulfonamide, 4-chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the imidazole derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can serve as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Biological Studies: The compound can serve as a probe to study the interactions of sulfonamides with biological macromolecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The imidazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
4-Chloro-N-(1-phenyl-1H-imidazol-2-yl)benzenesulfonamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-Chloro-N-(1-methyl-1H-imidazol-2-yl)benzenesulfonamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness: The presence of the cyclohexyl group in 4-Chloro-N-(1-cyclohexyl-1H-imidazol-2-yl)benzenesulfonamide imparts unique steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain molecular targets compared to its analogs.
Propiedades
Número CAS |
71795-43-2 |
|---|---|
Fórmula molecular |
C15H18ClN3O2S |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
4-chloro-N-(1-cyclohexylimidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18ClN3O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-17-10-11-19(15)13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H,17,18) |
Clave InChI |
MROXBNGIKKGTNP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=CN=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


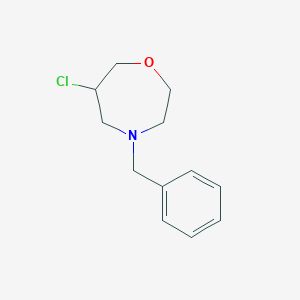
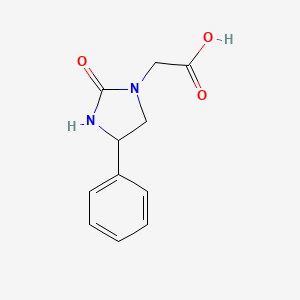

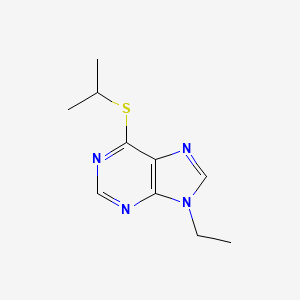
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)
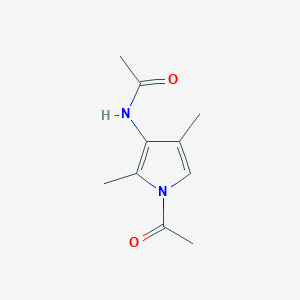
![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)
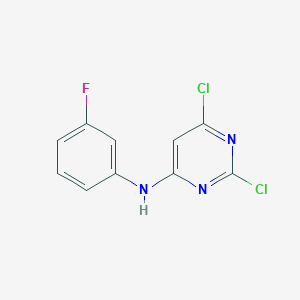

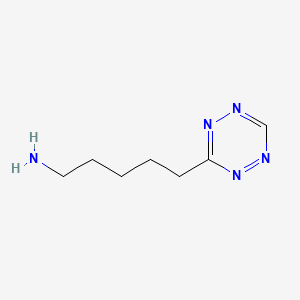
![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
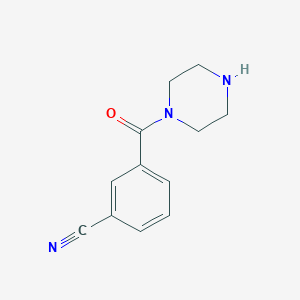
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
